Cas no 133118-79-3 (8-Bromochroman-3-ol)
8-Bromochroman-3-ol Chemical and Physical Properties
Names and Identifiers
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- 8-Bromochroman-3-ol
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- MDL: MFCD20921497
- Inchi: 1S/C9H9BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,11H,4-5H2
- InChI Key: RWPMFKDQGCPGHX-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1OCC(C2)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
8-Bromochroman-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B813818-10mg |
8-Bromochroman-3-ol |
133118-79-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B813818-50mg |
8-Bromochroman-3-ol |
133118-79-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B813818-100mg |
8-Bromochroman-3-ol |
133118-79-3 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A449042465-1g |
8-Bromochroman-3-ol |
133118-79-3 | 95% | 1g |
521.40 USD | 2021-06-11 | |
| Chemenu | CM162444-1g |
8-Bromochroman-3-ol |
133118-79-3 | 95% | 1g |
$549 | 2021-06-17 | |
| Chemenu | CM162444-1g |
8-Bromochroman-3-ol |
133118-79-3 | 95% | 1g |
$521 | 2022-06-13 | |
| eNovation Chemicals LLC | Y0987348-5g |
8-Bromochroman-3-ol |
133118-79-3 | 95% | 5g |
$1500 | 2024-08-02 | |
| Parkway Scientific | DL-277-1g |
8-Bromochroman-3-ol |
133118-79-3 | > 95% | 1g |
$395 | 2024-05-21 | |
| Parkway Scientific | DL-277-3g |
8-Bromochroman-3-ol |
133118-79-3 | > 95% | 3g |
$950 | 2024-05-21 | |
| Parkway Scientific | DL-277-1g |
8-Bromochroman-3-ol |
133118-79-3 | > 95% | 1g |
$395 | 2023-09-21 |
8-Bromochroman-3-ol Suppliers
8-Bromochroman-3-ol Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 8-Bromochroman-3-ol
Research Briefing on 8-Bromochroman-3-ol (CAS: 133118-79-3) in Chemical Biology and Pharmaceutical Applications
8-Bromochroman-3-ol (CAS: 133118-79-3) is a brominated chroman derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a chroman scaffold with a bromine substituent at the 8-position and a hydroxyl group at the 3-position, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutics targeting oxidative stress-related diseases and central nervous system (CNS) disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 8-Bromochroman-3-ol as a precursor in the synthesis of neuroprotective agents. The researchers demonstrated that derivatives of this compound exhibit potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) in neuronal cell lines. The study highlighted the compound's ability to mitigate oxidative damage, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings suggest that 8-Bromochroman-3-ol could serve as a promising scaffold for the development of next-generation neuroprotective drugs.
In addition to its neuroprotective potential, 8-Bromochroman-3-ol has been explored for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that brominated chroman derivatives, including 8-Bromochroman-3-ol, exhibit significant activity against Gram-positive bacteria, such as Staphylococcus aureus. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, making it a candidate for further development as an antimicrobial agent. However, the researchers noted that further optimization is required to improve selectivity and reduce potential cytotoxicity.
The synthetic pathways for 8-Bromochroman-3-ol have also been a focus of recent research. A 2023 article in Organic Process Research & Development detailed an efficient, scalable synthesis of this compound using a palladium-catalyzed bromination strategy. This method offers advantages in terms of yield and purity, addressing previous challenges associated with the large-scale production of brominated chroman derivatives. The improved synthetic route could facilitate broader application of 8-Bromochroman-3-ol in pharmaceutical development and industrial-scale manufacturing.
Despite its promising applications, challenges remain in the clinical translation of 8-Bromochroman-3-ol-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications to enhance its drug-like properties. Ongoing research is focused on optimizing the chroman scaffold to improve metabolic stability and tissue penetration, particularly for CNS-targeted therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of 8-Bromochroman-3-ol-derived drugs in the coming years.
In conclusion, 8-Bromochroman-3-ol (CAS: 133118-79-3) represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. Recent advancements in its synthesis, biological evaluation, and mechanistic understanding underscore its potential as a scaffold for developing novel therapeutics. Future research should prioritize addressing its pharmacokinetic limitations and expanding its therapeutic scope to other disease areas.
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